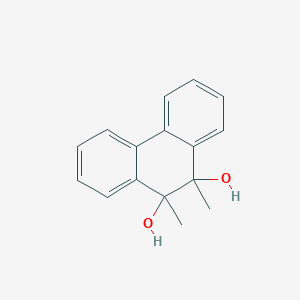

9,10-Dimethylphenanthrene-9,10-diol

Description

Structure

3D Structure

Properties

CAS No. |

7251-51-6 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

9,10-dimethylphenanthrene-9,10-diol |

InChI |

InChI=1S/C16H16O2/c1-15(17)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(15,2)18/h3-10,17-18H,1-2H3 |

InChI Key |

PVSIBGSXKKPZNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C3C1(C)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 9,10 Dimethylphenanthrene 9,10 Diol and Its Analogues

Strategies for Carbon Framework Construction in Phenanthrene (B1679779) Derivatives

The creation of the tricyclic phenanthrene core is a foundational step in the synthesis of its derivatives. Chemists have developed both intramolecular and intermolecular strategies to achieve this complex architecture.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a powerful tool for forming the phenanthrene ring system, typically by creating a key carbon-carbon bond within a single precursor molecule. One effective method involves the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones promoted by potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF). rsc.org This approach is proposed to proceed through a free radical reaction pathway to yield various phenanthrene derivatives. rsc.org

Another strategy is the intramolecular reductive cyclization of phenanthrene-substituted diynes using organometallic reagents like Cp2Zr(py)(η²‐btmsa). researchgate.net This method allows for the assembly of organic molecules within the coordination sphere of the metal. researchgate.net Furthermore, the introduction of a phenanthrene ring into larger polymer structures has been achieved through the intramolecular cyclization of 2,2'-dibenzoylbiphenyl (B1347170) units. acs.org Historically, intramolecular benzyne (B1209423) cyclisation has also been reported as a viable synthesis route for the phenanthrene core. rsc.org

Intermolecular Coupling Reactions

Intermolecular reactions, which join two or more separate molecules, are also central to phenanthrene synthesis. A notable protocol is the copper-catalyzed reaction of aromatic N-tosylhydrazones with terminal alkynes. nih.govacs.org This transformation proceeds through the formation of an allene (B1206475) intermediate, followed by a six-π-electron cyclization and isomerization to afford phenanthrene derivatives in good yields. nih.govacs.org The method is versatile and can be performed in two ways: using N-tosylhydrazones derived from [1,1'-biphenyl]-2-carbaldehydes and terminal alkynes, or using N-tosylhydrazones from aromatic aldehydes and 2-alkynyl biphenyls. acs.org This approach benefits from readily available starting materials and an inexpensive copper catalyst, and it demonstrates compatibility with a wide range of functional groups. nih.govacs.org

Targeted Synthesis of 9,10-Dimethylphenanthrene-9,10-diol Core Structure

Once the phenanthrene framework is established or concurrently with its formation, specific methods are employed to introduce the vicinal diol functionality at the C9 and C10 positions.

Pinacol (B44631) Coupling Reactions of Biaryl-Dialdehydes

The pinacol coupling reaction is a classic carbon-carbon bond-forming reaction that involves the reductive coupling of two carbonyl groups to form a 1,2-diol. organic-chemistry.orgwikipedia.org This reaction is particularly well-suited for synthesizing the 9,10-dihydroxylated phenanthrene core. The intramolecular pinacol coupling of 1,1′-biphenyl-2,2′-dicarbaldehydes can be used to afford 9,10-dihydrophenanthrene-9,10-diols. nih.gov

The mechanism involves a one-electron reduction of the carbonyl groups, generating ketyl radical anions that couple to form the diol. wikipedia.org Recent advancements have led to metal-free, organocatalytic pinacol couplings. For instance, an isonicotinate (B8489971) catalyst used with bis(pinacolato)diboron (B136004) can effectively catalyze the coupling of arylaldehydes, a reaction that is also applicable to the intramolecular coupling of 1,1′-biphenyl-2,2′-dicarbaldehydes. nih.gov

Organocatalytic Pinacol Coupling of Substituted Benzaldehydes

| Substrate (Aldehyde) | Product (Diol) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 2-Bromobenzaldehyde | Diol 3b | 80 | 8 |

| 4-Bromobenzaldehyde | Diol 3c | 60 | - |

| 3,5-Dibromobenzaldehyde | Diol 3d | 94 | - |

| 3-Fluorobenzaldehyde | Diol 3e | 87 | - |

| 3-Chlorobenzaldehyde | Diol 3f | 89 | - |

| 3-Iodobenzaldehyde | Diol 3g | 72 | - |

| Benzaldehyde | Diol 3h | 75 | 12 |

Data sourced from a study on metal-free thermal organocatalytic pinacol coupling. nih.gov

Ullmann Reactions in Phenanthrene Diol Synthesis

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form biaryls, is a foundational method for creating the biphenyl (B1667301) backbone necessary for phenanthrene synthesis. organic-chemistry.orgwikipedia.org This classical approach often required harsh conditions, such as high temperatures. wikipedia.orgnih.gov However, modern variations have made the reaction more versatile. wikipedia.org

In the context of phenanthrene diol synthesis, the Ullmann reaction is crucial for preparing the 1,1'-biphenyl precursors that can then undergo cyclization. For example, a modified Ullmann and McMurry cross-coupling reaction sequence has been utilized as an approach to the phenanthrene nucleus. researchgate.net While the classic Ullmann reaction primarily forms C-C bonds, Ullmann-type reactions also facilitate the formation of C-O bonds, which can be relevant in synthesizing substituted phenanthrene derivatives. organic-chemistry.orgacs.org The reaction mechanism is thought to involve the formation of an organocopper intermediate that then reacts with the second aryl component. wikipedia.org

Reductive Pathways to Dihydroxylated Phenanthrenes

Direct reduction of a suitable phenanthrene precursor is a common and efficient route to dihydroxylated phenanthrenes. A primary starting material for this approach is 9,10-phenanthrenequinone. The reduction of this dione (B5365651) can lead to the formation of phenanthrene-9,10-diol. nih.gov

A specific and highly relevant synthesis of the target compound, This compound , employs a Grignard reaction. chemicalbook.com In this procedure, phenanthrene-9,10-dione is treated with a methylmagnesium chloride solution in tetrahydrofuran (B95107) (THF). The nucleophilic methyl groups from the Grignard reagent add to the carbonyl carbons, and subsequent aqueous workup yields the desired 9,10-Dimethyl-9,10-dihydrophenanthrene-9,10-diol with a reported yield of 77%. chemicalbook.com

Synthesis of this compound

| Starting Material | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenanthrene-9,10-dione | Methylmagnesium chloride (CH₃MgCl) | Tetrahydrofuran (THF) | This compound | 77.02 |

Data from a reported synthesis procedure. chemicalbook.com

Dihydroxylated phenanthrenes are also known intermediates in the bacterial metabolism of phenanthrene, where enzymes catalyze the hydroxylation of the aromatic rings. nih.govnih.gov Synthetic methods often seek to replicate these specific transformations in a controlled laboratory setting.

Palladium-Catalyzed Synthetic Routes to Phenanthrene Derivatives

Palladium catalysis has emerged as a powerful tool for the construction of the phenanthrene skeleton. These methods offer high efficiency and functional group tolerance.

One notable strategy involves a domino one-pot reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, catalyzed by palladium. researchgate.net This process proceeds through an ortho-C–H activation, decarbonylation, and a subsequent retro-Diels–Alder reaction. researchgate.netorgsyn.org This approach is advantageous due to its high reactivity, leading to shorter reaction times and increased yields of the desired phenanthrene derivatives compared to previous methods. researchgate.net The compatibility with a wide range of functional groups, including both electron-donating and electron-withdrawing groups, makes it a versatile tool for synthesizing diverse phenanthrene structures. researchgate.net

Another efficient palladium-catalyzed method is the C–H annulation of 2-biaryl triflates with alkynes. This reaction allows for the synthesis of various symmetrical and unsymmetrical phenanthrene derivatives in good yields. thieme-connect.de The mechanism involves the cleavage of the C–OTf bond, insertion of the alkyne, and subsequent C–H annulation. thieme-connect.de

Furthermore, a tandem reaction involving a palladium(II)-catalyzed γ-C(sp²)–H arylation, cyclization, and migration has been developed for the synthesis of phenanthrenes. This one-pot sequence is effective for preparing both symmetric and unsymmetric phenanthrenes with varied functional groups in good to excellent yields. acs.org The synthesis of various phenanthrene derivatives, including those with alkyl groups, can also be achieved through palladium-catalyzed Heck reactions followed by a Reverse Diels-Alder reaction. researchgate.net

The Catellani reaction, a palladium-catalyzed process mediated by norbornene, is another significant approach to constructing multi-functionalized aromatic hydrocarbons. nih.gov This reaction can be coupled with a retro-Diels-Alder process in a one-pot, three-component synthesis to yield phenanthrene derivatives with favorable regioselectivity and high yields. nih.gov

| Catalyst System | Starting Materials | Key Reaction Steps | Advantages |

| Palladium/Norbornadiene | Aryl iodides, ortho-bromobenzoyl chlorides, norbornadiene | ortho-C–H activation, decarbonylation, retro-Diels–Alder | High reactivity, shorter reaction times, high yields researchgate.netorgsyn.org |

| Palladium Catalyst | 2-Biaryl triflates, alkynes | C–OTf bond cleavage, alkyne insertion, C–H annulation | Good yields for symmetrical and unsymmetrical products thieme-connect.de |

| Palladium(II) Catalyst | - | γ-C(sp²)–H arylation, cyclization, migration | Good to excellent yields for diverse phenanthrenes acs.org |

| Palladium Catalyst | - | Heck reaction, Reverse Diels-Alder reaction | Synthesis of alkylated phenanthrenes researchgate.net |

| Palladium/Norbornene | 2-Bromophenylboronic acid, norbornadiene | Catellani reaction, retro-Diels-Alder | Favorable regioselectivity, high yields, readily available substrates nih.gov |

One-Pot Cascade Reaction Sequences

Palladium-catalyzed domino reactions, as mentioned previously, also represent a form of one-pot cascade sequence. researchgate.netorgsyn.org These reactions combine multiple transformations in a single reaction vessel, such as the Catellani reaction coupled with a retro-Diels-Alder process, to construct the phenanthrene core efficiently. orgsyn.orgnih.gov Such tandem processes are highly valued for their ability to rapidly build molecular complexity from simple precursors. acs.org

Derivatization Strategies for Substituted Phenanthrene Diols

Introduction of Methyl Substituents in Phenanthrene Systems

The introduction of methyl groups onto the phenanthrene skeleton can significantly influence the molecule's properties. Methylated phenanthrenes are of interest due to their presence in various environmental and biological systems. The addition of a methyl group to the aromatic rings of polycyclic aromatic hydrocarbons (PAHs) can alter their biological activity.

From a synthetic standpoint, methyl groups can be introduced through various methods. One approach involves using methylated starting materials in the primary synthesis of the phenanthrene core. For instance, methylated derivatives of anthracene (B1667546) have been identified in combustion-derived mixtures and petroleum products. The synthesis of specific isomers, such as 1-methylphenanthrene, has been well-documented. The chemical structure of phenanthrene derivatives can include multiple methyl substituents, as seen in compounds like methyl (1S-(1alpha,4aalpha,10abeta))-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethylphenanthren-1-carboxylate.

The position of the methyl substituent is critical and can direct the outcome of subsequent reactions. However, the directive effects of stronger activating groups like methoxy (B1213986) or hydroxyl can override the influence of methyl groups in electrophilic substitution reactions.

Bromination and Other Halogenation Procedures on Phenanthrene Diol Skeletons

Halogenation, particularly bromination, is a common method for functionalizing the phenanthrene framework, which can then be used for further synthetic modifications. The regioselectivity of bromination on the phenanthrene skeleton is influenced by the existing substituents.

In electrophilic bromination of phenanthrene itself, the reaction typically occurs at the 9 and 10 positions. For substituted phenanthrenes, the position of bromination is directed by the electronic nature of the substituents. For instance, in benzo[c]phenanthrene (B127203) derivatives, the presence of a methoxy or hydroxyl group directs the electrophilic attack to the ortho and para positions of that group. This directive effect is generally stronger than that of a methyl group.

The bromination of a methoxy-substituted benzo[c]phenanthrene derivative yielded a monobrominated product where substitution occurred para to the methoxy group. Similarly, bromination of a hydroxyl-substituted analog resulted in substitution at the position para to the hydroxyl group. In some cases, a mixture of ortho- and para-brominated products, as well as dibrominated derivatives, can be formed.

| Substituent | Position of Bromination | Product(s) |

| Methoxy group | Para to the methoxy group | Monobromo-derivative |

| Hydroxyl group | Para to the hydroxyl group | Monobromo-derivative |

| Hydroxyl group | Ortho to the hydroxyl group | Monobromo-derivative (in a mixture) |

| - | - | 2,4-Dibromo-derivative (in a mixture) |

Acetylation and Other Esterification Reactions of Hydroxyl Groups

The hydroxyl groups of phenanthrene diols can undergo esterification reactions, such as acetylation, to form corresponding esters. These reactions are important for modifying the solubility, reactivity, and biological activity of the diol.

A common method for the acylation of a phenanthrene ring is the Friedel-Crafts reaction. For example, 3,6-diacetyl-9,10-dimethoxyphenanthrene can be synthesized via this method. orgsyn.org While this example involves acylation of the aromatic ring rather than direct esterification of the diol, it demonstrates a key method for introducing acetyl groups to the phenanthrene system.

Direct alkylation of phenanthrene-9,10-diol to form ethers has been reported, which is a related transformation. For instance, 9,10-dimethoxyphenanthrene (B3237640) can be prepared by reacting 9,10-phenanthrenequinone with sodium dithionite (B78146) to form the diol in situ, which is then alkylated with dimethyl sulfate (B86663) in a two-phase system catalyzed by a phase-transfer agent. orgsyn.org Other reported alkylations of phenanthrene-9,10-diol include reactions with 1-chloro-2-diethylaminoethane and 1,2-di(bromomethyl)benzene, although these proceed in lower yields. orgsyn.org

The synthesis of phenanthrene-9-carboxylic esters can be achieved through an iron-catalyzed reaction of phenanthrene with carbon tetrachloride and an alcohol. nih.gov This provides a route to ester derivatives of the phenanthrene core.

Chemical Transformations and Reactivity of 9,10 Dimethylphenanthrene 9,10 Diol

Oxidation Reactions of the Diol Moiety

The diol group in 9,10-Dimethylphenanthrene-9,10-diol is susceptible to oxidation, leading to the formation of important oxidized species.

Formation of Phenanthrenequinones and Related Oxidized Species

The oxidation of phenanthrene (B1679779) and its derivatives is a primary method for preparing phenanthrene-9,10-diones, also known as phenanthrenequinones. thieme-connect.de While direct oxidation of the phenanthrene core can be achieved using strong oxidizing agents like chromium(VI) compounds, the oxidation of a dihydroxy derivative such as this compound can proceed under milder conditions. thieme-connect.de The general mechanism often involves the conversion of the diol to a diketone. stackexchange.com This transformation is significant as phenanthrenequinones are key intermediates in the metabolic pathways of some polycyclic aromatic hydrocarbons and are studied for their biological activities. thieme-connect.denih.gov

The redox cycling of phenanthrenequinone (B147406) can generate reactive oxygen species (ROS). nih.gov This process involves the one-electron reduction to a semiquinone radical, which can then be reoxidized to the quinone, producing a superoxide (B77818) radical. nih.gov Alternatively, a two-electron reduction can form a hydroquinone. nih.gov

Oxidative Biaryl Coupling Reactions

Oxidative biaryl coupling represents a powerful strategy for the formation of C-C bonds between aromatic rings, and diol-containing compounds can be precursors to substrates for such reactions. nih.gov While direct coupling involving this compound is not extensively documented, the principles of oxidative coupling are relevant to its chemistry. These reactions often employ metal catalysts, such as copper complexes, and an oxidant to facilitate the coupling of two arene units. nih.gov The efficiency and selectivity of these reactions can be influenced by the substituents on the aromatic rings and their electronic properties. nih.gov Biocatalytic approaches using enzymes like cytochrome P450 are also emerging as a method for achieving selective oxidative cross-coupling. nih.gov

Reduction and Hydrogenation Processes

The reduction of the diol and the aromatic system of this compound and its derivatives can lead to various hydrogenated products. Catalytic hydrogenation is a common method for such transformations. For instance, phenanthrene-9,10-dione can be reduced to phenanthrene-9,10-diol using catalytic hydrogenation. researchgate.net Further reduction can lead to tetrahydrophenanthrene derivatives. The choice of catalyst, such as Palladium on carbon (Pd/C) or Raney nickel, and reaction conditions will determine the extent of reduction.

Acid-Catalyzed Rearrangements and Reactions

Acid-catalyzed reactions of diols can lead to a variety of rearranged products. In the context of related structures, Lewis acid-catalyzed rearrangements of vinyl acetals derived from diols have been shown to produce substituted tetrahydrofurans in a stereoselective manner. nih.gov The reaction temperature can influence the stereochemical outcome, with lower temperatures often favoring the formation of cis products and higher temperatures leading to the thermodynamically more stable trans isomers. nih.gov While specific studies on this compound are limited, the principles of acid-catalyzed rearrangements of diols are applicable. For instance, the reaction of phenanthrenequinone with ketones in the presence of iron(III) chloride, a Lewis acid, results in furan-annulated products through a series of steps including aldol (B89426) condensation, dehydration, and cyclization. rsc.org

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by the nucleophilic character of the hydroxyl groups and the electrophilic nature of the aromatic rings. The hydroxyl groups can act as nucleophiles, for example, in alkylation reactions to form ethers. orgsyn.org The synthesis of 9,10-dimethoxyphenanthrene (B3237640) from phenanthrene-9,10-diol has been achieved through alkylation with dimethyl sulfate (B86663). orgsyn.org The aromatic rings can undergo electrophilic substitution reactions, although the presence of the hydroxyl groups can influence the regioselectivity and reactivity.

The synthesis of this compound itself often involves the nucleophilic addition of a methylating agent, such as methylmagnesium chloride (a Grignard reagent), to the electrophilic carbonyl carbons of phenanthrenequinone. chemicalbook.com

Mechanism-Driven Chemical Pathways for this compound Derivatives

The chemical transformations of this compound and its derivatives are governed by specific reaction mechanisms. For example, palladium-catalyzed reactions, such as the Heck reaction, have been utilized to synthesize various phenanthrene derivatives, including 9,10-dihydrophenanthrenes. espublisher.comespublisher.comespublisher.com These reactions can proceed through pathways like a 6π electrocyclic ring closure or an intramolecular Heck reaction. espublisher.com The choice of catalyst, ligands, and reaction conditions plays a crucial role in determining the reaction pathway and the resulting products. espublisher.com

The table below summarizes some of the key chemical transformations involving this compound and related compounds, along with the types of reagents used and the major products formed.

| Reaction Type | Reagent(s) | Major Product(s) |

| Oxidation | Mild Oxidants | 9,10-Dimethylphenanthrene-9,10-dione |

| Reduction/Hydrogenation | H₂, Pd/C or Raney Ni | Tetrahydrophenanthrene derivatives |

| Acid-Catalyzed Rearrangement | Lewis Acids (e.g., FeCl₃) | Furan-annulated products (from related quinone) |

| Alkylation (Etherification) | Alkyl halides, base | 9,10-Dialkoxyphenanthrene derivatives |

| Grignard Reaction (Synthesis) | Methylmagnesium chloride | This compound |

Stereochemical Aspects of 9,10 Dimethylphenanthrene 9,10 Diol

Enantiomerism and Optical Activity

Enantiomerism is a key feature of the trans isomer of 9,10-Dimethylphenanthrene-9,10-diol. The two enantiomers are non-superimposable mirror images of each other, arising from the opposite configurations at the two chiral centers (C9 and C10). These enantiomers are expected to rotate plane-polarized light in equal but opposite directions, a property known as optical activity.

Chiral Synthesis and Resolution Techniques

The preparation of enantiomerically pure forms of this compound can be approached through two main strategies: chiral synthesis or resolution of a racemic mixture.

Chiral Synthesis: Asymmetric synthesis aims to create a single enantiomer directly. For related 9,10-dihydrophenanthrene (B48381) derivatives, methods such as palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols have been developed to produce chiral structures with high enantiomeric excess. researchgate.netespublisher.com A similar strategy could potentially be adapted for the asymmetric synthesis of this compound.

Resolution Techniques: Alternatively, a racemic mixture of the trans diastereomer can be synthesized and then the enantiomers separated. A common method for resolving diols is through the formation of diastereomeric derivatives with a chiral resolving agent. For instance, the diol can be reacted with a chiral acid to form diastereomeric esters, which can then be separated by chromatography or crystallization. Another approach is the use of chiral high-performance liquid chromatography (HPLC), which has been successfully employed for the separation of various 9,10-dihydrophenanthrene derivatives. researchgate.net

Atropisomerism and Rotational Barriers

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond. In the case of 9,10-disubstituted phenanthrenes, rotation around the bond connecting the two phenyl rings of the biphenyl (B1667301) moiety can be restricted, especially with bulky substituents.

While direct studies on the atropisomerism of this compound are not prevalent, research on related 9,10-diarylphenanthrenes has shown that a more twisted and crowded phenanthrene (B1679779) backbone can be associated with a lower barrier to rotation. chemicalbook.com The presence of the two methyl groups in this compound could potentially influence the rotational barrier around the biphenyl C-C bond, although it is generally considered that the dihydrophenanthrene system is more flexible than a fully aromatic biphenyl system. The interconversion between different conformations would depend on the energy barrier to rotation. For the parent 9,10-dihydrophenanthrene, the barrier to planarity in the excited state has been estimated. researchgate.net

Conformational Analysis of the Dihydrophenanthrene Diol Ring System

The central dihydrophenanthrene ring in this compound is not planar. It adopts a puckered conformation to relieve steric strain. Studies on 9,10-dihydrophenanthrene itself have shown that it has a nonplanar configuration in its ground state with a significant dihedral angle between the two aromatic rings. researchgate.net

The introduction of substituents at the 9 and 10 positions significantly influences the preferred conformation. In the cis and trans isomers of this compound, the methyl and hydroxyl groups will occupy either axial or equatorial positions. The interplay of steric interactions between these substituents will determine the most stable conformation. For instance, in related methyl-substituted 9,10-dihydroanthracenes, the molecule exhibits a folded conformation, and the central ring can adopt chair-like or boat-like forms. researchgate.net The preferred conformation of the diol will be a balance between minimizing steric hindrance between the substituents and the hydrogen atoms on the aromatic rings.

Influence of Substituents on Stereochemical Outcomes

The nature of the substituents on the phenanthrene ring system can have a profound impact on the stereochemical outcomes of reactions and the properties of the resulting stereoisomers.

Spectroscopic and Structural Characterization for Research of 9,10 Dimethylphenanthrene 9,10 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms within 9,10-Dimethylphenanthrene-9,10-diol.

Proton NMR (¹H NMR) provides critical information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons of the phenanthrene (B1679779) core, the hydroxyl protons of the diol functionality, and the protons of the two methyl groups.

In a typical ¹H NMR spectrum recorded in acetone-d₆, the aromatic protons appear as a complex multiplet in the downfield region, generally between δ 7.38 and δ 7.80 ppm. chemicalbook.com This complexity arises from the coupling between adjacent protons on the phenanthrene rings. The six protons of the two equivalent methyl groups at the C9 and C10 positions give rise to a sharp singlet at approximately δ 1.35 ppm. chemicalbook.com The two hydroxyl protons also produce a singlet, typically around δ 3.65 ppm, although its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature. chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Aromatic | 7.38 - 7.80 | Multiplet | 8H |

| Hydroxyl (-OH) | ~3.65 | Singlet | 2H |

| Methyl (-CH₃) | ~1.35 | Singlet | 6H |

| Data recorded in acetone-d₆ at 300 MHz. chemicalbook.com |

Carbon-13 NMR (¹³C NMR) is instrumental in defining the carbon framework of the molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom. The phenanthrene core will display a series of signals in the aromatic region (typically δ 120-140 ppm). The chemical shifts of these aromatic carbons are influenced by their position on the ring system and the electronic effects of the substituents. rsc.orgresearchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C | 120 - 140 |

| C9, C10 (quaternary, bearing -OH) | 70 - 80 |

| Methyl (-CH₃) | 20 - 30 |

| Predicted values based on analysis of similar phenanthrene diol structures. researchgate.netnih.gov |

The relative stereochemistry of the two hydroxyl groups in this compound (i.e., whether they are cis or trans to each other) can be determined using advanced NMR techniques. Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for this purpose. A NOESY experiment can detect through-space interactions between protons that are in close proximity.

For the cis-isomer, a NOESY correlation would be expected between the protons of the methyl groups and the hydroxyl protons, as they would be on the same face of the molecule. In the trans-isomer, such a correlation would be absent or significantly weaker. Additionally, heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to unambiguously assign all proton and carbon signals, further confirming the structure and stereochemistry. lincoln.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and providing information about the structural components of this compound through its fragmentation pattern. The compound has a molecular formula of C₁₆H₁₆O₂ and a monoisotopic mass of approximately 240.115 Da. chemicalbook.comchemspider.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 240. The fragmentation of the molecular ion is expected to proceed through characteristic pathways for diols and polycyclic aromatic hydrocarbons. Common fragmentation patterns would include the loss of a methyl group (CH₃•, leading to a fragment at m/z 225), the loss of a hydroxyl radical (•OH, m/z 223), and the loss of a water molecule (H₂O, m/z 222). Subsequent fragmentations, such as the loss of carbon monoxide (CO) or acetylene (B1199291) (C₂H₂), from these initial fragments can also be anticipated, which is characteristic of the fragmentation of the stable phenanthrene core. researchgate.netnih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Proposed Loss from Parent Ion |

| 240 | [C₁₆H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 225 | [M - CH₃]⁺ | Loss of a methyl radical |

| 223 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 222 | [M - H₂O]⁺ | Loss of water |

| 207 | [M - CH₃ - H₂O]⁺ | Sequential loss of methyl and water |

| 195 | [M - CO - CH₃]⁺ | Loss of carbon monoxide and a methyl group |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding.

The aromatic C-H stretching vibrations typically appear as a series of sharp bands just above 3000 cm⁻¹, in the range of 3010-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl groups are expected to be found just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic phenanthrene rings will give rise to several sharp absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the tertiary alcohol groups are anticipated to produce strong bands in the 1000-1200 cm⁻¹ range. researchgate.netnih.govchemicalbook.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium, Sharp |

| Aliphatic C-H (-CH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong, Sharp |

| Tertiary Alcohol (C-O) | C-O Stretch | 1000 - 1200 | Strong |

| Predicted values based on the analysis of similar aromatic and diol-containing compounds. researchgate.netnih.govchemicalbook.com |

Theoretical and Experimental Vibrational Analysis

Theoretical calculations, typically employing density functional theory (DFT), are instrumental in assigning the observed experimental vibrational bands to specific molecular motions. researchgate.net For a molecule like this compound, the vibrational spectrum would be characterized by several key regions:

O-H Stretching: The presence of the two hydroxyl groups would give rise to characteristic broad absorption bands in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of these bands would be sensitive to hydrogen bonding interactions in the solid state or in solution.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl groups would appear in the 2850-3000 cm⁻¹ range.

C=C Stretching: The aromatic ring system would exhibit a series of sharp absorption bands between 1400 cm⁻¹ and 1650 cm⁻¹, which are characteristic of the phenanthrene backbone.

C-O Stretching: The C-O stretching vibrations of the tertiary alcohols are anticipated to be in the 1000-1200 cm⁻¹ region.

Fingerprint Region: The region below 1000 cm⁻¹ would contain a complex series of bands corresponding to various bending and torsional modes of the entire molecule, providing a unique fingerprint for the compound.

In a study on 9,10-diphenylanthracene (B110198), distinct differences were observed in the Raman and IR spectra between its different crystalline polymorphs, particularly in the 1200-1010 cm⁻¹ and 490-400 cm⁻¹ ranges of the Raman spectra and at 1494, 963, and 525 cm⁻¹ in the IR spectra. mdpi.comresearchgate.net This highlights the sensitivity of vibrational spectroscopy to subtle changes in molecular conformation and packing.

Table 1: Predicted Vibrational Modes for this compound based on Related Compounds

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1400-1650 |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV/Vis spectrum of this compound is expected to be dominated by absorptions arising from π-π* transitions within the aromatic phenanthrene core.

While specific UV/Vis data for this compound is not extensively detailed in the available literature, studies on closely related 9,10-dihydrophenanthrenes and 9,10-dimethylanthracene (B165754) offer valuable insights. For a series of 9,10-dihydrophenanthrene (B48381) derivatives, strong absorption bands corresponding to localized π-π* transitions were observed in the range of 244-276 nm. researchgate.net Weaker absorption bands, attributed to n-π* transitions, were also reported between 341-359 nm. researchgate.net

In a study of 9,10-dimethylanthracene adsorbed on a mesoporous material, distinct UV/Vis bands were identified between 370 nm and 425 nm. researchgate.netresearchgate.net For 9,10-diphenylanthracene crystals, excitation bands were observed at approximately 331, 348, 367, and 387 nm for one polymorph, and at 335, 353, 372, and 396 nm for another. mdpi.comresearchgate.net These findings suggest that the electronic transitions of this compound would likely occur in similar regions, with the exact absorption maxima (λmax) being influenced by the solvent and the specific electronic environment.

Table 2: Expected Electronic Transitions for this compound based on Analogous Compounds

| Transition Type | Expected Wavelength Range (nm) | Reference Compound(s) |

|---|---|---|

| π-π* | 244-276 | 9,10-Dihydrophenanthrenes researchgate.net |

| n-π* | 341-359 | 9,10-Dihydrophenanthrenes researchgate.net |

X-ray Crystallography for Solid-State Molecular Structure Determination (if available)

As of the current literature review, a crystal structure for this compound determined by single-crystal X-ray diffraction has not been reported. This technique, however, remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray crystallographic studies on related phenanthrene derivatives, such as various substituted phenanthrene-9,10-dicarbonitriles, have provided detailed structural information about the phenanthrene framework. researchgate.net These studies reveal the planarity of the aromatic system and how different substituents affect the crystal packing. For 9,10-diphenylanthracene, X-ray diffraction has been used to identify and characterize different polymorphs, demonstrating how molecular conformation and intermolecular interactions can vary with crystallization conditions. mdpi.comresearchgate.net

Should a crystal structure of this compound become available, it would provide crucial data on:

The conformation of the diol, including the relative orientation of the two hydroxyl groups (syn or anti).

The bond lengths and angles of the entire molecule, which can be compared with theoretical calculations.

The nature and extent of intermolecular hydrogen bonding involving the hydroxyl groups, which would significantly influence the crystal packing and physical properties of the compound.

The presence of any π-stacking interactions between the phenanthrene rings of adjacent molecules.

Computational and Theoretical Investigations of 9,10 Dimethylphenanthrene 9,10 Diol

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No dedicated Density Functional Theory (DFT) studies on the electronic structure and reactivity of 9,10-Dimethylphenanthrene-9,10-diol have been identified in the searched scientific literature. While DFT is a common method for investigating polycyclic aromatic hydrocarbons, specific calculations for this compound are not available.

Ab Initio Methods for Property Prediction

There are no available studies that utilize ab initio methods to predict the properties of this compound.

Molecular Modeling and Dynamics Simulations

No research detailing molecular modeling or molecular dynamics simulations for this compound could be located.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no published computational studies that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound, and consequently, no comparisons with experimental data have been made.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational investigations into the reaction mechanisms involving this compound are not present in the available literature.

Stereochemical Predictions and Energetics of Isomers

There is no available research that computationally predicts the stereochemistry or calculates the energetics of the isomers of this compound.

Advanced Applications in Chemical Research Utilizing 9,10 Dimethylphenanthrene 9,10 Diol

Role as Building Blocks in Complex Organic Synthesis

9,10-Dimethylphenanthrene-9,10-diol serves as a valuable intermediate and structural scaffold in the construction of more complex organic molecules. The hydroxyl groups are key points for functionalization, allowing for a range of chemical transformations. For instance, these diol groups can undergo reactions such as alkylation. A related compound, phenanthrene-9,10-diol, can be alkylated to form 9,10-dimethoxyphenanthrene (B3237640) using methods like two-phase alkylations catalyzed by phase transfer agents. orgsyn.org This demonstrates a pathway to modify the electronic properties of the phenanthrene (B1679779) core.

The synthesis of the diol itself, often achieved through the reaction of phenanthrenequinone (B147406) with an organometallic reagent like methylmagnesium chloride, provides a direct route to this functionalized phenanthrene system. chemicalbook.com The resulting diol can then be used as a precursor to other phenanthrene derivatives. The unique structure of such diols allows for various functional group transformations, making them useful in synthesizing complex molecules, including those with potential biological activity.

| Precursor Compound | Reaction | Resulting Derivative | Significance |

| This compound | Dehydration/Aromatization | 9,10-Dimethylphenanthrene | Access to fully aromatic polycyclic aromatic hydrocarbons (PAHs). |

| Phenanthrene-9,10-diol (related compound) | Alkylation (e.g., with dimethyl sulfate) | 9,10-Dimethoxyphenanthrene | Modification of electronic properties and solubility. orgsyn.org |

| Phenanthrenequinone (precursor to the diol) | Grignard Reaction (with Methylmagnesium chloride) | This compound | A key synthetic route to the title compound. chemicalbook.com |

**7.2. Potential in Materials Science

The phenanthrene unit is a well-established component in materials science, and this compound offers specific advantages due to its functional groups, which can influence molecular packing, electronic behavior, and reactivity.

Polycyclic aromatic hydrocarbons are a cornerstone of organic semiconductor research. While direct studies on this compound for this purpose are not extensively detailed, related phenanthrene derivatives are known to possess semiconducting properties. For example, 9,10-diphenylanthracene (B110198) is a promising organic semiconductor and scintillator material. researchgate.net The diol can serve as a synthetic precursor to fully conjugated, planar phenanthrene systems through reactions like dehydration. The ability to form such extended π-systems is critical for charge transport in organic thin-film transistors and other optoelectronic devices. The specific substitution pattern on the phenanthrene core can be used to fine-tune the material's packing and electronic energy levels.

The two hydroxyl groups of this compound are capable of forming strong hydrogen bonds, making the molecule an excellent candidate for studies in molecular recognition and supramolecular self-assembly. These directional interactions can guide the organization of molecules into well-defined, higher-order structures. researchgate.netnih.gov A significant example is the reaction of the related phenanthrene-9,10-diol with phenanthrene-9,10-dione, which results in the formation of a 'quinhydrone'. researchgate.net This complex is held together by hydrogen bonds and charge-transfer interactions, showcasing a clear instance of molecular recognition leading to a co-crystalline assembly. researchgate.net Such self-assembly processes are crucial for developing materials with tailored optical and electronic properties. rsc.org

The phenanthrene core can be reversibly oxidized and reduced, and the diol functionality provides a handle to modulate this redox behavior. The reaction between phenanthrene-9,10-diol and phenanthrene-9,10-dione to form the first ortho-quinhydrone derivative is a prime example of creating a redox-active supramolecular system. researchgate.net This resulting structure involves charge-transfer interactions between the electron-rich diol and the electron-poor dione (B5365651). researchgate.net Such materials are of interest for applications in organic batteries and electrochromic devices. Research has highlighted that phenanthrene derivatives are important in the development of redox-active organic functional materials. espublisher.com

| System | Interaction | Resulting Property | Potential Application |

| Phenanthrene-9,10-diol + Phenanthrene-9,10-dione | Hydrogen Bonding, Charge-Transfer | Formation of a redox-active quinhydrone (B85884) complex. researchgate.net | Organic electrodes, charge-storage materials. researchgate.net |

| Self-assembly of diol molecules | Intermolecular Hydrogen Bonding | Formation of ordered supramolecular structures. | Functional materials with anisotropic properties. |

Ligands for Catalytic Systems (e.g., Chiral Catalysts)

Phenanthrene-based molecules are recognized for their potential as ligands in novel catalyst systems. espublisher.comresearchgate.net The hydroxyl groups of this compound can coordinate to metal centers, making the molecule a candidate for use as a ligand in transition metal catalysis. Furthermore, the diol possesses chiral centers at the C9 and C10 positions. If synthesized in an enantiomerically pure form, such as the related (9S,10S)-9,10-dihydrophenanthrene-9,10-diol, it can serve as a chiral ligand for asymmetric catalysis. nih.gov Chiral diols are a well-established class of ligands for reactions such as asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions, where the defined stereochemical environment around the metal center induces high levels of enantioselectivity in the product.

Development of Novel Reaction Pathways and Methodologies

The pursuit of new phenanthrene derivatives has led to the development of innovative synthetic methods. Research has demonstrated that various substituted 9,10-dihydrophenanthrenes and phenanthrenes can be synthesized through novel palladium-catalyzed reaction pathways. espublisher.comresearchgate.net One such approach involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction, which provides a new route to access a wide range of phenanthrene derivatives for industrial and biomedical applications. espublisher.comespublisher.comespublisher.com The use of phenanthrene-diols in phase-transfer catalyzed reactions also represents a methodological advancement, circumventing issues associated with other synthetic procedures. orgsyn.org The unique reactivity of the 9,10-diol structure encourages the exploration of new transformations, thereby expanding the synthetic chemist's toolkit for constructing complex polycyclic aromatic systems. espublisher.com

Future Research Directions and Emerging Trends in 9,10 Dimethylphenanthrene 9,10 Diol Chemistry

Exploration of Undiscovered Synthetic Routes

While classical methods for phenanthrene (B1679779) synthesis, such as the Haworth and Bardhan-Sengupta reactions, provide foundational routes, the future lies in the development of more efficient, selective, and environmentally benign pathways to 9,10-Dimethylphenanthrene-9,10-diol. wikipedia.orgquimicaorganica.org Emerging research directions are focused on leveraging modern catalytic systems and biocatalysis to access these structures with greater precision.

Key Future Research Areas:

Catalytic Asymmetric Dihydroxylation: A primary focus will be the application and refinement of asymmetric dihydroxylation reactions, such as the Sharpless asymmetric dihydroxylation, to directly install the diol functionality onto a 9,10-dimethylphenanthrene precursor with high enantiomeric excess. nih.gov This would provide a more direct and atom-economical route to specific stereoisomers, which is crucial for applications in medicinal chemistry and materials science.

Enzymatic and Biocatalytic Methods: The use of enzymes, such as dioxygenases found in soil bacteria, offers a green and highly selective alternative for the synthesis of dihydrodiols from polycyclic aromatic hydrocarbons (PAHs). nih.govacs.org Research into engineering or discovering enzymes that can specifically act on 9,10-dimethylphenanthrene could provide a sustainable and highly stereoselective route to the diol. acs.orgnih.gov This approach mimics the natural degradation pathways of PAHs and can offer access to chiral diols that are difficult to obtain through traditional chemical synthesis. nih.gov

Novel Cyclization Strategies: Innovative methods, such as exploiting 6π-electrocyclization during the thermolysis of Diels-Alder intermediates, are emerging as powerful tools for assembling the phenanthrene skeleton. rsc.org Future explorations may focus on adapting these and other pericyclic reaction strategies to create the specific substitution pattern of this compound.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Asymmetric Dihydroxylation | High stereocontrol, atom economy | Ligand design, substrate scope expansion |

| Palladium-Catalyzed Domino Reactions | High efficiency, reduced steps, less waste | Catalyst development, functional group tolerance |

| Enzymatic Synthesis | High stereoselectivity, green conditions | Enzyme discovery and engineering, process optimization |

| Novel Cyclization Strategies | Access to diverse structures, mechanistic novelty | Reaction design, precursor synthesis |

Advanced Mechanistic Studies on Reactivity and Stereocontrol

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is critical for controlling its stereochemical outcome and predicting its behavior. Future studies will employ a combination of experimental and computational techniques to probe these mechanisms in detail.

The stereochemistry of the diol is paramount, as different isomers can exhibit vastly different biological activities and material properties. For instance, in related bay-region diol epoxides of other PAHs, the absolute configuration and the conformation of the hydroxyl groups are major determinants of tumorigenic activity. nih.gov These diol epoxides, which can be formed from the parent diols, react with DNA, and the nature of these interactions is highly dependent on stereochemistry. nih.govnih.gov

Future research will likely focus on:

Elucidating Reaction Intermediates: Detailed kinetic and spectroscopic studies to identify and characterize transient intermediates in both the synthesis and subsequent reactions of the diol.

Computational Modeling: Using density functional theory (DFT) and other molecular orbital calculations to model transition states and reaction pathways. mdpi.com This will help in understanding the factors that control regioselectivity and stereoselectivity, allowing for the rational design of catalysts and reaction conditions to favor the desired isomer.

Stereocontrol in Subsequent Transformations: Investigating how the inherent chirality of this compound can direct the stereochemical outcome of further reactions, a concept known as substrate-controlled synthesis. This is crucial for building more complex chiral molecules based on the phenanthrene scaffold.

Integration with Sustainable Chemistry Principles

The synthesis and application of this compound will increasingly be guided by the principles of green chemistry to minimize environmental impact. nih.gov This involves a holistic approach to the entire lifecycle of the chemical, from the choice of starting materials to the final product design.

Future efforts in this area will include:

Use of Renewable Feedstocks: Exploring routes that begin from bio-based starting materials, such as vanillin-derived diols or other aromatic compounds from lignin, to reduce reliance on petrochemicals. researchgate.net

Solvent-Free and Alternative Solvent Systems: Developing synthetic methods that operate without solvents (mechanochemistry) or in more environmentally benign solvents like water or supercritical fluids. morressier.comnih.gov

Catalysis over Stoichiometric Reagents: Emphasizing the use of catalytic methods, which reduce waste by being regenerated and reused, over stoichiometric reagents that are consumed in the reaction.

Design for Degradation: Designing phenanthrene diol-based materials that are biodegradable or can be easily recycled after their intended use, contributing to a circular economy.

Development of New Spectroscopic and Computational Methods for Characterization

Accurate and unambiguous characterization of the structure and stereochemistry of this compound is essential. While standard techniques like NMR and mass spectrometry are routine, future research will focus on developing and applying more advanced methods to probe subtle structural and electronic features.

Chiroptical Spectroscopy: Techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) will be crucial for the unambiguous assignment of the absolute configuration of chiral diol enantiomers. saschirality.org Comparing experimental chiroptical spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations provides a powerful tool for stereochemical elucidation. acs.org

Advanced NMR Techniques: The use of chiral derivatizing agents in conjunction with ¹⁹F NMR spectroscopy is an emerging method for the rapid and accurate determination of enantiomeric excess in chiral diols. nih.gov This and other advanced NMR methods will facilitate high-throughput screening of asymmetric reactions.

Microwave Spectroscopy: For gas-phase studies, enantiomer-specific detection using microwave spectroscopy offers a definitive method for distinguishing between enantiomers and has the potential to be applied to complex mixtures. harvard.edu

Computational Chemistry: The synergy between experimental spectroscopy and quantum chemical computations will continue to be a major theme. mdpi.com Advanced computational models will not only aid in structure elucidation but also in predicting electronic, optical, and reactivity properties of the diol and its derivatives.

| Technique | Application for Phenanthrene Diols | Future Trend |

| Chiroptical Spectroscopy (ECD/VCD) | Determination of absolute configuration | Integration with TD-DFT calculations for higher accuracy |

| Advanced NMR (e.g., ¹⁹F with chiral agents) | Enantiomeric excess determination | Development of new, more efficient chiral probes |

| Microwave Spectroscopy | Gas-phase enantiomer differentiation | Application to larger molecules and complex mixtures |

| Computational Chemistry (DFT/TD-DFT) | Structure prediction, spectral simulation, mechanistic studies | Increased accuracy, modeling of complex environments |

Design of Novel Materials based on Phenanthrene Diol Scaffolds

The rigid, planar, and aromatic nature of the phenanthrene core, combined with the functional handles provided by the diol group, makes this compound an attractive building block for a wide range of functional materials.

Future research will likely explore its incorporation into:

Bioactive Molecules: The phenanthrene scaffold is present in numerous natural products and pharmacologically active compounds. The diol can serve as a key intermediate for the synthesis of new drug candidates.

Organic Electronics: Polycyclic aromatic hydrocarbons are widely studied for their electronic and optoelectronic properties. Phenanthrene diol derivatives could be used to synthesize new organic semiconductors, emitters for OLEDs, or components for photovoltaic devices.

Polymers and Macromolecules: The diol functionality allows the molecule to be used as a monomer in polymerization reactions. For example, enzymatic synthesis can be used to create bio-based polyesters from aromatic diols, leading to materials with enhanced thermal stability and rigidity. researchgate.netwhiterose.ac.ukyork.ac.uknih.gov

Molecularly Imprinted Polymers (MIPs): The structural features of phenanthrene derivatives can be used to create selective recognition sites in polymers for sensing and separation applications. For instance, structurally similar molecules have been used as templates to create MIPs for monitoring PAHs in water. mdpi.com

Q & A

Q. What synthetic routes are recommended for preparing 9,10-Dimethylphenanthrene-9,10-diol, and how do phase-transfer catalysts optimize yield?

Methodological Answer: The compound can be synthesized via phase-transfer alkylation of 9,10-phenanthrenequinone using dimethyl sulfate in a biphasic THF/water system. Tetrabutylammonium bromide (Bu₄NBr) acts as a phase-transfer catalyst, enhancing alkylation efficiency. This method achieves yields of ~70% without chromatographic purification, significantly outperforming alternative routes (e.g., 51% yield after two chromatographic steps) .

| Method | Catalyst | Yield | Purification Steps |

|---|---|---|---|

| Phase-transfer | Bu₄NBr | ~70% | None required |

| Sodium/diglyme | None | 51% | Two chromatographies |

Q. What purification strategies are effective for isolating this compound?

Methodological Answer: After synthesis, liquid-liquid extraction with dichloromethane (CH₂Cl₂) effectively isolates the product. Sequential washing with water and saturated sodium bicarbonate removes acidic byproducts. For derivatives like 3,6-diacetyl variants, silica gel chromatography may be necessary, but the parent compound typically requires no further purification when phase-transfer catalysis is used .

Q. What safety protocols are critical during synthesis?

Methodological Answer:

- Dimethyl sulfate : Handle in a fume hood due to carcinogenicity.

- Acetyl chloride/AlCl₃ : Use corrosion-resistant equipment and PPE.

- Follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) for waste disposal and emergency procedures .

Advanced Research Questions

Q. How does Lewis acid choice influence Friedel-Crafts acylation of this compound?

Methodological Answer: Aluminum chloride (AlCl₃) enables regioselective acylation at the 3,6-positions due to its strong Lewis acidity, forming 3,6-diacetyl derivatives. Alternative catalysts (e.g., FeCl₃) may fail to achieve selectivity, as no precedents exist for electrophilic substitution on 9,10-dialkoxyphenanthrenes. Reaction conditions (slow addition of acetyl chloride, ambient temperature stirring) prevent over-acylation .

Q. What analytical techniques confirm structural integrity and purity?

Methodological Answer:

- HRMS : Validates molecular mass (e.g., m/z 238.0994 for C₁₄H₁₄O₂).

- Combustion analysis : Confirms elemental composition (e.g., C: 74.52%, H: 5.63%).

- UV-vis spectroscopy : Peaks at 266 nm and 325 nm (log ε ~4.0) confirm electronic transitions .

- X-ray crystallography/CP/MAS ¹³C-NMR : Resolve solid-state H-bonding networks in derivatives like ortho-quinhydrones .

Q. Why does this compound exhibit instability in solution, and how can this be mitigated?

Methodological Answer: The ortho-quinhydrone derivative dissociates into phenanthrenequinone and diol in polar solvents (e.g., toluene). Stability is limited to the solid state, where H-bonding stabilizes the structure. For solution-phase studies, use low-polarity solvents and minimize exposure to light/heat .

Q. How can researchers resolve contradictions in synthetic yields reported across methods?

Methodological Answer: Discrepancies arise from purification steps and catalyst efficiency. For example:

- Phase-transfer alkylation (no chromatography) yields ~70% .

- Sodium/diglyme methods require multiple purifications, reducing yield to 51% .

Validate reproducibility by adhering to stoichiometric ratios (e.g., 0.125 mol 9,10-phenanthrenequinone, 0.65 mol dimethyl sulfate) and reaction times (15 min stirring post-AlCl₃ addition) .

Data Contradiction Analysis

Q. Why do some studies report difficulty in electrophilic substitution of 9,10-dialkoxyphenanthrenes?

Methodological Answer: Steric hindrance from 9,10-alkoxy groups limits electrophilic attack. Successful substitution (e.g., 3,6-diacetyl derivatives) requires strong Lewis acids (AlCl₃) and optimized conditions (slow reagent addition, controlled temperature). No alternative methods for 3,6-disubstituted phenanthrenes are documented, underscoring the uniqueness of Friedel-Crafts approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.